

Spectral Analysis of 4-Bromoveratrole: A Technical Overview

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Compound of Interest

Compound Name: **4-Bromoveratrole**

Cat. No.: **B120743**

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This guide provides a detailed analysis of the spectral data for **4-Bromoveratrole** (CAS No: 2859-78-1), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties

- IUPAC Name: 4-bromo-1,2-dimethoxybenzene
- Molecular Formula: C₈H₉BrO₂[\[1\]](#)[\[2\]](#)
- Molecular Weight: 217.06 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)
- Appearance: Clear colorless to slightly yellow liquid[\[4\]](#)[\[5\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.50	Doublet (d)	8.4	1H	Ar-H
6.90	Doublet (d)	2.0	1H	Ar-H
6.80	Doublet of doublets (dd)	8.4, 2.0	1H	Ar-H
3.85	Singlet (s)	N/A	3H	-OCH ₃
3.80	Singlet (s)	N/A	3H	-OCH ₃

Solvent: DMSO-d6, Spectrometer Frequency: 400 MHz[1]

The carbon-13 NMR spectrum details the types of carbon atoms present in the molecule.

Chemical Shift (δ) ppm	Assignment
150.3	Ar-C (quaternary)
148.8	Ar-C (quaternary)
123.5	Ar-C
115.3	Ar-C
113.8	Ar-C
112.3	Ar-C (quaternary, C-Br)
56.2	-OCH ₃
56.0	-OCH ₃

Solvent: DMSO-d6, Spectrometer Frequency: 100 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. While specific peak-by-peak data for **4-Bromoveratrole** is not detailed in the provided search results, a conforming spectrum would exhibit characteristic absorptions for its functional groups.[\[4\]](#)[\[6\]](#)

Wavenumber Range (cm ⁻¹)	Vibration Type	Functional Group
~3000-2850	C-H Stretch	Aromatic & Alkyl
~1600-1450	C=C Stretch	Aromatic Ring
~1250-1000	C-O Stretch	Aryl Ether
~1000-650	C-Br Stretch	Aryl Halide

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

m/z	Interpretation	Notes
216 & 218	[M] ⁺ and [M+2] ⁺	Molecular ion peaks. The presence of two peaks of nearly equal intensity is characteristic of a compound containing one bromine atom (due to the natural abundance of ⁷⁹ Br and ⁸¹ Br isotopes).
201 & 203	[M-CH ₃] ⁺	Loss of a methyl group.
173 & 175	[M-CH ₃ -CO] ⁺	Subsequent loss of carbon monoxide.
The molecular weight of 4-Bromoveratrole is 217.06 g/mol . [1] [3]		

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a liquid sample like **4-Bromoveratrole**.

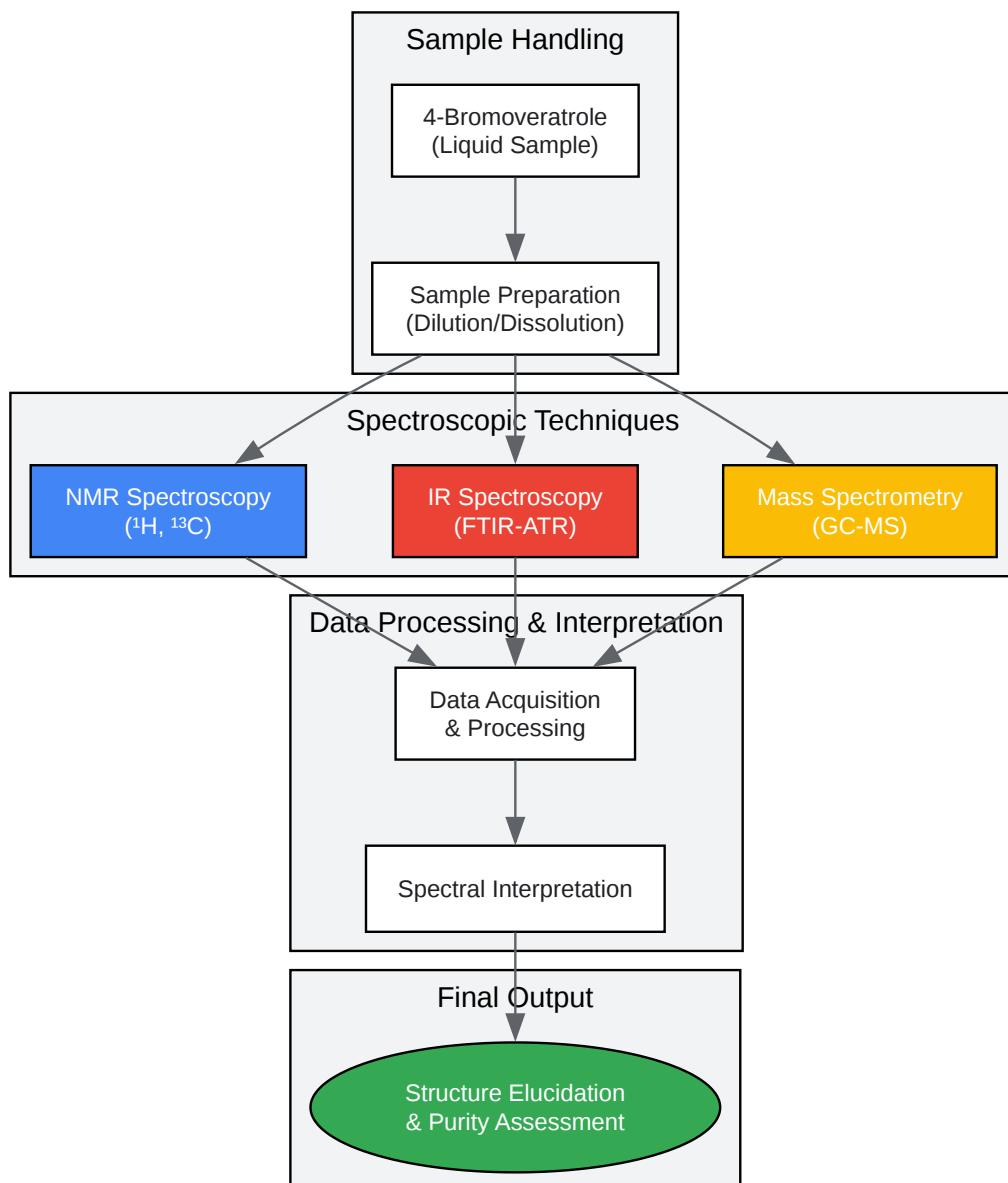
- Sample Preparation: Dissolve approximately 5-10 mg of **4-Bromoveratrole** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[7]
- Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent and shim the magnetic field to achieve homogeneity.[8]
- Data Acquisition: Set the appropriate acquisition parameters (e.g., pulse program, number of scans, spectral width). For ¹H NMR, 8-16 scans are typical, while ¹³C NMR may require more scans for a good signal-to-noise ratio.[7][8][9]
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak or TMS).
- Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to account for atmospheric and instrument absorptions.[10]
- Sample Application: Place a small drop of liquid **4-Bromoveratrole** directly onto the ATR crystal surface.[10]
- Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[10]
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe after the measurement.[10]
- Sample Introduction: Dilute the **4-Bromoveratrole** sample in a volatile organic solvent (e.g., dichloromethane or methanol). Inject a small volume (typically 1 μ L) into the Gas Chromatograph (GC) inlet.

- Chromatographic Separation: The sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated compound then enters the mass spectrometer.
- Ionization: In the ion source (e.g., using Electron Impact - EI), the molecules are bombarded with electrons to generate charged ions and fragments.
- Mass Analysis: The ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.[11]
- Detection: A detector records the abundance of each ion, generating a mass spectrum.[11]

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Workflow for Spectroscopic Analysis of 4-Bromoveratrole

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